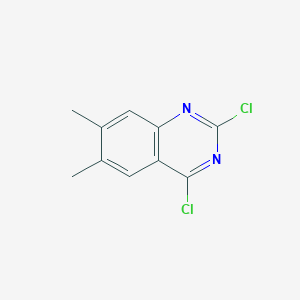

2,4-Dichloro-6,7-dimethylquinazoline

Description

Structural Classification Within the Quinazoline Family

Quinazoline consists of a fused benzene and pyrimidine ring system, classified as a 1,3-diazanaphthalene. Substitutions on this scaffold significantly influence its chemical behavior and biological activity. In 2,4-dichloro-6,7-dimethoxyquinazoline:

- Pyrimidine Ring Modifications : The chlorine atoms at positions 2 and 4 introduce electron-withdrawing effects, polarizing the ring and enhancing reactivity toward nucleophilic substitution. These halogens also increase the compound’s lipophilicity, which is critical for membrane permeability in drug candidates.

- Benzene Ring Modifications : The methoxy groups at positions 6 and 7 donate electron density via resonance, stabilizing the aromatic system and influencing intermolecular interactions such as hydrogen bonding and π-stacking.

A comparative analysis of substituent effects on quinazoline derivatives reveals distinct trends:

| Position | Substituent | Electronic Effect | Biological Impact |

|---|---|---|---|

| 2 | Chlorine | Electron-withdrawing | Enhances electrophilic reactivity |

| 4 | Chlorine | Electron-withdrawing | Improves binding to kinase ATP pockets |

| 6,7 | Methoxy | Electron-donating | Increases solubility and metabolic stability |

This substitution pattern aligns with strategies to optimize quinazoline derivatives for kinase inhibition, as seen in drugs like terazosin and doxazosin. The 2,4-dichloro configuration is particularly advantageous for forming covalent bonds with target proteins, while the 6,7-dimethoxy groups mitigate oxidative degradation.

Historical Context of Halogenated Quinazoline Derivatives

The synthesis of quinazoline derivatives dates to the late 19th century, with August Bischler’s pioneering work on decarboxylation routes. However, the functionalization of quinazoline with halogen and alkoxy groups emerged later, driven by the need for bioactive molecules. Key milestones include:

- Early Halogenation Studies : Siegmund Gabriel’s 1903 synthesis of unsubstituted quinazoline laid the groundwork for subsequent halogenation. By the mid-20th century, chlorination at positions 2 and 4 became a standard method to enhance electrophilicity, enabling cross-coupling reactions for drug derivatization.

- Alkoxy Group Introductions : The addition of methoxy groups at positions 6 and 7 gained prominence in the 1980s with the development of α1-adrenergic antagonists like terazosin. These groups were found to improve water solubility and reduce off-target binding compared to methyl or hydroxyl substituents.

- Modern Applications : Today, 2,4-dichloro-6,7-dimethoxyquinazoline serves as a key intermediate in synthesizing epidermal growth factor receptor (EGFR) inhibitors. Its reactivity allows for selective displacement of chlorines with amines or thiols, yielding compounds with nanomolar potency against tyrosine kinases.

Properties

Molecular Formula |

C10H8Cl2N2 |

|---|---|

Molecular Weight |

227.09 g/mol |

IUPAC Name |

2,4-dichloro-6,7-dimethylquinazoline |

InChI |

InChI=1S/C10H8Cl2N2/c1-5-3-7-8(4-6(5)2)13-10(12)14-9(7)11/h3-4H,1-2H3 |

InChI Key |

GZDHEGBKMKWYKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination with N,N-Dimethylformamide

The most widely documented method involves reacting 2,4-dihydroxy-6,7-dimethoxyquinazoline with phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF) as a catalyst. Key steps include:

- Reaction Conditions : A molar ratio of 1:6.67 (starting material:POCl₃) with 0.1–0.5 equivalents of DMF. The mixture is heated to 80°C under reflux for 4 hours, significantly shorter than traditional 24-hour methods.

- Workup : Excess POCl₃ is distilled (55–60% recovery), and the crude product is hydrolyzed in ice-cold water, neutralized to pH 6, and crystallized.

- Yield : ~85–90% purity with reduced toxicity due to DMF replacing carcinogenic accelerine.

Advantages :

- Shorter reaction time (4 vs. 24 hours).

- Higher POCl₃ recovery (>55%), reducing waste.

- Improved safety profile and operational stability.

Thionyl Chloride Cyclization of 6,7-Dimethoxy-3,4-dihydro-quinazolin-4-one

An alternative route starts with 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one, using thionyl chloride (SOCl₂) and DMF:

- Procedure : The substrate is dissolved in SOCl₂, followed by dropwise DMF addition. Refluxing for 6 hours induces cyclization and chlorination.

- Isolation : After solvent removal, the residue is dissolved in dichloromethane, washed with sodium bicarbonate, and dried to yield 98% pure product.

- Key Features : Avoids POCl₃, but SOCl₂ requires careful handling due to corrosive fumes.

Comparison to POCl₃ Method :

| Parameter | POCl₃-DMF | SOCl₂-DMF |

|---|---|---|

| Reaction Time | 4 hours | 6 hours |

| Yield | 85–90% | 98% |

| Byproduct Management | POCl₃ distillation | SOCl₂ evaporation |

| Scalability | Industrial-friendly | Lab-scale |

One-Step Halogenation-Cyclization of Methoxycarbonylurea Derivatives

US4102885A discloses a one-step synthesis from 1-(3,4-dimethoxyphenyl)-3-methoxycarbonylurea:

- Process : The substrate is treated with POCl₃ and N,N-dimethylaniline under reflux, achieving simultaneous cyclization and chlorination.

- Conditions : 5-hour reflux in excess POCl₃, followed by distillation and crystallization.

- Outcome : Eliminates multi-step isolation, though requires stringent temperature control to prevent side reactions.

Mechanistic Insight :

- N,N-Dimethylaniline acts as a base, facilitating dehydrohalogenation and stabilizing intermediates.

- Methoxycarbonyl groups enhance electrophilicity at C2 and C4 positions, promoting chlorination.

Derivative Synthesis via 6,7-Dimethoxyquinazolin-2,4-diones

Derivatives are synthesized by treating 6,7-dimethoxyquinazolin-2,4-diones with POCl₃ and N,N-dimethylaniline:

- Protocol : Refluxing the dione with POCl₃ (3:1 v/w) and catalytic N,N-dimethylaniline for 5 hours yields 2,4-dichloro-6,7-dimethoxyquinazoline.

- Workup : Quenching in ice water precipitates the product, which is filtered and dried.

Applications :

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimalarial Activity

Recent studies have highlighted the potential of 2,4-dichloro-6,7-dimethylquinazoline derivatives in treating malaria. In vitro tests against Plasmodium falciparum demonstrated promising results, with some analogues exhibiting IC50 values as low as 18.5 nM while maintaining low toxicity to mammalian cells . The structure-activity relationship (SAR) studies indicate that modifications at the 2 and 4 positions of the quinazoline core can enhance antimalarial properties .

Enzyme Inhibition

This compound has shown efficacy as an inhibitor of various cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are crucial for drug metabolism. This characteristic suggests that it may influence drug interactions when co-administered with other medications.

Histone Deacetylase Inhibition

Research has identified this compound as a selective inhibitor of histone deacetylases (HDACs), particularly HDAC3 and HDAC6. This inhibition is associated with apoptosis in cancer cells, making it a candidate for cancer therapy . The compound's ability to modulate histone methylation levels further supports its role in epigenetic regulation.

Agrochemical Applications

Herbicides and Pesticides

The compound serves as a precursor for synthesizing various herbicides and pesticides. Its derivatives have been effective in controlling weeds and pests in agricultural settings, thereby enhancing crop productivity . The versatility of this compound allows for the development of targeted agrochemicals that minimize environmental impact.

Materials Science

Conductive Polymers

In materials science, this compound is utilized in the synthesis of conductive polymers. These materials are essential for applications in electronics, such as sensors and solar cells . The compound's unique structural properties facilitate the creation of advanced materials with specific chemical resistance and stability.

Biochemical Research

Mechanistic Studies

Researchers employ this compound to investigate biochemical pathways and enzyme mechanisms. Its role in studying enzyme inhibition and receptor interactions has been pivotal in understanding various biological processes .

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivative | IC50 (nM) | Target Organism/Enzyme |

|---|---|---|---|

| Antimalarial | BIX01294 | 18.5 | Plasmodium falciparum |

| Histone Deacetylase Inhibitor | 25d | Varies | HDAC3/HDAC6 |

| Cytochrome P450 Inhibition | N/A | N/A | CYP1A2, CYP2C19, CYP2C9 |

Table 2: Applications in Agrochemicals

| Application Type | Description |

|---|---|

| Herbicides | Effective against broadleaf weeds |

| Pesticides | Targets specific pest species |

Case Studies

Case Study 1: Antimalarial Research

A study focused on optimizing diaminoquinazoline chemotypes revealed that modifications to the quinazoline structure significantly enhanced antimalarial activity against resistant strains of Plasmodium falciparum. The findings suggest a promising avenue for developing new treatments for malaria .

Case Study 2: Cancer Therapeutics

Exploratory research on selective HDAC inhibitors indicated that derivatives of this compound exhibited potent antiproliferative effects in cancer cell lines. These compounds demonstrated high selectivity for HDAC6 over other isoforms, highlighting their potential as targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit certain enzymes involved in cell proliferation, making it a candidate for anticancer research.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Substituent Variations and Their Impact

Key structural analogs differ in substituents at positions 2, 4, 6, and 5. Below is a comparative analysis:

Table 1: Substituent Profiles and Key Properties

Table 2: Solubility and Handling Guidelines

Biological Activity

2,4-Dichloro-6,7-dimethylquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 229.06 g/mol. The compound features a quinazoline backbone with chlorine atoms at the 2 and 4 positions and methyl groups at the 6 and 7 positions. These functional groups significantly influence its chemical reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors:

- Kinase Inhibition : Quinazoline derivatives have been shown to inhibit specific kinases involved in cell signaling pathways. By blocking these kinases, the compound can impede cell proliferation and induce apoptosis in cancer cells.

- Antimicrobial Activity : Research indicates that quinazoline derivatives exhibit antibacterial properties against multidrug-resistant strains of bacteria. For instance, studies have demonstrated that certain derivatives have minimum inhibitory concentrations (MICs) in the single-digit micromolar range against pathogens like Acinetobacter baumannii .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Antileishmanial Efficacy : A study involving 47 synthesized quinazoline derivatives found that compounds similar to this compound exhibited promising antileishmanial activity. The lead compounds showed EC50 values in the high nanomolar range and were effective in reducing liver parasitemia in murine models .

- Antibacterial Activity Against Acinetobacter baumannii : Research highlighted the effectiveness of certain quinazoline derivatives against multidrug-resistant strains of A. baumannii. The selected compounds demonstrated MIC values conducive to further development as antibacterial agents .

- Structure-Activity Relationship Studies : SAR studies have indicated that modifications to the quinazoline structure significantly impact its biological activity. For example, the positioning of chlorine and methyl groups alters binding affinity to biological targets, influencing both efficacy and selectivity.

Q & A

Q. What are the standard synthetic routes for preparing 2,4-dichloro-6,7-dimethoxyquinazoline and its derivatives?

A two-step nucleophilic aromatic substitution (SNAr) strategy is commonly employed. Commercially available 2,4-dichloro-6,7-dimethoxyquinazoline reacts with primary amines at room temperature to displace the 4-chloro group, followed by microwave-assisted substitution of the 2-chloro group with secondary amines to yield 2,4-diamino derivatives . For chlorination of quinazolinones, refluxing with POCl₃ at 0°C for 3 hours is effective, though product purity may require co-evaporation with dichloromethane .

Q. How is the purity and structural integrity of 2,4-dichloro-6,7-dimethoxyquinazoline validated?

Analytical methods include:

- HPLC : Minimum 98.0% purity (area%) with retention time matching reference standards .

- Total Nitrogen Analysis : Confirms stoichiometric consistency (≥98.0%) .

- ¹H/¹³C NMR : Peaks at δ 3.95–4.05 ppm (methoxy groups) and δ 8.50–8.70 ppm (quinazoline protons) validate structure .

- Melting Point : 175°C (decomposition) for crystalline batches .

Q. What safety protocols are critical for handling 2,4-dichloro-6,7-dimethoxyquinazoline?

- Storage : Keep in a dry environment (P402) at 2–8°C to prevent hydrolysis .

- Exposure Mitigation : Use fume hoods and PPE (gloves, goggles) due to irritant properties (H315, H319) .

- Spill Response : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste (P501) .

Advanced Research Questions

Q. How can reaction conditions be optimized for selective substitution of 2- vs. 4-chloro groups?

The 4-chloro group is more electrophilic due to resonance stabilization, enabling room-temperature substitution with weakly nucleophilic amines. For 2-chloro substitution, microwave heating (100°C, 1h) enhances reactivity, particularly with sterically hindered amines. Solvent choice (e.g., DMF for polar aprotic conditions) also influences regioselectivity .

Example Optimization:

- 4-Position : Aniline (RT, 12h, 85% yield) .

- 2-Position : Piperidine (microwave, 1h, 78% yield) .

Q. How do structural modifications impact biological activity in quinazoline derivatives?

Substituents at the 2- and 4-positions modulate interactions with enzymatic targets. For example:

- 4-Amino Derivatives : Enhance binding to kinase active sites (e.g., EGFR inhibitors) .

- 2-Bulky Groups : Improve selectivity by reducing off-target binding (e.g., G9a methyltransferase inhibitors) .

SAR Table (Enzyme Inhibition):

| Derivative | Substituents | IC₅₀ (nM) | Target |

|---|---|---|---|

| 3a | 4-NH₂, 2-morpholino | 12 ± 3 | G9a |

| 3b | 4-NH₂, 2-piperidine | 45 ± 7 | EGFR |

Q. How should researchers address contradictions in reported synthetic yields or purity?

Discrepancies often arise from:

- Reagent Quality : Use freshly distilled POCl₃ to avoid side reactions (e.g., incomplete chlorination) .

- Purification Methods : Column chromatography vs. recrystallization (e.g., water-ethanol vs. dichloromethane) .

- Analytical Calibration : Cross-validate HPLC methods with NMR for batch-to-batch consistency .

Q. Case Study :

- Reported Yield : 65% (ice-water crystallization) vs. 85% (chromatography) for triazole derivatives .

Q. What strategies are effective for analyzing trace impurities in 2,4-dichloro-6,7-dimethoxyquinazoline batches?

- HPLC-MS : Detect hydrolyzed byproducts (e.g., 6,7-dimethoxyquinazoline-2,4-dione at m/z 265.1) .

- TLC Monitoring : Use ethyl acetate/hexane (3:7) to track unreacted starting material (Rf = 0.7) .

- Stability Studies : Accelerated degradation under humidity (40°C/75% RH) identifies hygroscopic degradation .

Q. How can computational modeling guide the design of quinazoline-based inhibitors?

- Docking Studies : Predict binding poses with G9a (PDB: 3RJW) or EGFR (PDB: 1M17) .

- DFT Calculations : Assess electrophilicity of chloro groups to prioritize substitution sites .

Q. What are the limitations of using 2,4-dichloro-6,7-dimethoxyquinazoline in multistep syntheses?

Q. How can researchers reconcile open data sharing with proprietary compound safety in collaborative studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.